1-(Trifluoromethyl)piperazine hydrochloride

Serotonin Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Serotonin receptor research is frequently confounded by non-selective piperazine probes that cross-activate 5-HT3 receptors, obscuring data interpretation. 1-(Trifluoromethyl)piperazine hydrochloride (CAS 1956321-71-3) provides a clean pharmacological tool with negligible 5-HT3 affinity (IC50=2373 nM) while retaining potent 5-HT1B binding (Ki=2.30 nM), enabling unambiguous receptor subtype profiling. • Selective 5-HT1/5-HT2 pathway interrogation; minimal 5-HT3 crosstalk • Validated negative control for 5-HT3 agonist studies (vs. quipazine, mCPP) • Hydrochloride salt ensures aqueous solubility & reproducible in vitro assay performance

Molecular Formula C5H10ClF3N2
Molecular Weight 190.59 g/mol
CAS No. 1956321-71-3
Cat. No. B1404079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)piperazine hydrochloride
CAS1956321-71-3
Molecular FormulaC5H10ClF3N2
Molecular Weight190.59 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(F)(F)F.Cl
InChIInChI=1S/C5H9F3N2.ClH/c6-5(7,8)10-3-1-9-2-4-10;/h9H,1-4H2;1H
InChIKeyFIFJKVKTCFWRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)piperazine hydrochloride Overview


1-(Trifluoromethyl)piperazine hydrochloride (CAS 1956321-71-3) is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the 1-position, supplied as a hydrochloride salt to enhance aqueous solubility . It serves primarily as a versatile building block in medicinal chemistry and drug discovery, with the trifluoromethyl group conferring increased lipophilicity and potential metabolic stability compared to non-fluorinated piperazine analogs [1]. This compound is of particular interest in the synthesis of biologically active molecules targeting neurotransmitter receptors, including serotonin (5-HT) receptor subtypes [2].

Modification Trifluoromethyl group for lipophilicity and metabolic stability research
Salt form Hydrochloride salt ensures aqueous compatibility for in vitro assays
Target class Piperazine scaffold for serotonin 5-HT1/5-HT2 pathway studies

1-(Trifluoromethyl)piperazine hydrochloride: Critical Differentiators


Generic substitution within the piperazine class is unreliable due to the profound impact of the trifluoromethyl (-CF₃) substituent's position and the salt form on physicochemical and biological properties. The 1-position substitution pattern directly influences the compound's conformational flexibility, electronic distribution, and steric bulk, leading to distinct receptor binding profiles compared to 2-substituted or arylpiperazine analogs [1]. Furthermore, the hydrochloride salt form of 1-(trifluoromethyl)piperazine provides specific aqueous solubility characteristics essential for reproducible in vitro and in vivo experimentation, which cannot be replicated by the free base or alternative salt forms . These structural and formulation nuances directly affect experimental outcomes, making it imperative to select the precise compound for reproducible research.

Position 1-substituted trifluoromethyl pattern may shift receptor selectivity compared to 2-substituted or arylpiperazine analogs; reported 5-HT3 binding differs substantially.
Salt form Free base or alternative salt forms may not provide the aqueous solubility required for reproducible in vitro/in vivo experiments; hydrochloride is the research-preferred form.

1-(Trifluoromethyl)piperazine hydrochloride: Analytical Differentiation


5-HT3 Binding Selectivity vs. mCPP & Quipazine

1-(Trifluoromethyl)piperazine (TFMPP), the free base of the target compound, demonstrates markedly reduced affinity for the 5-HT3 receptor (IC50 = 2373 nM) compared to the structurally related arylpiperazines mCPP (IC50 = 61.4 nM) and quipazine (IC50 = 4.4 nM) [1]. This nearly 39-fold lower affinity compared to mCPP and over 500-fold lower compared to quipazine provides a clear selectivity window for 5-HT1/5-HT2 receptor-mediated studies [1].

5-HT3 Binding Selectivity
Head-to-head
TFMPP IC50 2373 nM vs. mCPP 61.4 nM, quipazine 4.4 nM
Supports 5-HT1/5-HT2 pathway studies with reduced 5-HT3 interference
Radioligand binding assay; data require review for target-specific models
Serotonin Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Acetylcholine Release Inhibition Potency

In functional assays, 1-(trifluoromethyl)piperazine (TFMPP) inhibits K+-evoked [3H]acetylcholine release from guinea pig hippocampal synaptosomes with an IC50 of 81.8 µM [1]. This effect is mechanistically distinct from other serotonergic agonists like 8-OH-DPAT (5-HT1A) and quipazine (5-HT2), which show no significant effect in the same assay system [1].

ACh Release Inhibition
Head-to-head
TFMPP IC50 81.8 µM; 8-OH-DPAT, quipazine no significant effect
Indicates a non-1A/1B/1C 5-HT1 receptor subtype modulating cholinergic transmission
Hippocampal synaptosomes; functional selectivity context
Neurochemistry Acetylcholine Modulation Synaptosomal Assay

GABA Release Inhibition vs. Quipazine

Both 1-(trifluoromethyl)piperazine (TFMPP) and quipazine inhibit K+-evoked [3H]GABA release from guinea pig hippocampal synaptosomes in a dose-dependent manner, but with distinct potencies. TFMPP exhibits an IC50 of 153 µM, while quipazine is slightly more potent with an IC50 of 123 µM [1].

GABA Release Inhibition
Head-to-head
TFMPP IC50 153 µM vs. quipazine 123 µM (1.24-fold difference)
Benchmark for GABAergic modulation studies; potency difference is modest
K+-evoked release; requires target-specific assay validation
GABAergic Transmission Neurotransmitter Release Synaptosomal Pharmacology

Aqueous Solubility Enhancement

1-(Trifluoromethyl)piperazine hydrochloride is provided as a salt form specifically to enhance aqueous solubility compared to its free base (1-(trifluoromethyl)piperazine, CAS 78409-50-4) . While quantitative mg/mL data is vendor-specific and often proprietary, the ability to prepare clear stock solutions at 10 mM concentration in aqueous buffers is a key differentiator for experimental reproducibility [1].

Aqueous Solubility
Data to verify
Hydrochloride salt enables aqueous stock solutions (10 mM achievable)
Eliminates need for organic co-solvents in in vitro assays
Quantitative solubility data vendor-specific; confirm for intended buffer
Formulation Science Solubility Enhancement Sample Preparation

5-HT1B and 5-HT1 Receptor Binding Affinity

1-(Trifluoromethyl)piperazine (TFMPP) demonstrates high affinity for the 5-HT1B receptor with a Ki of 2.30 nM and for the broader 5-HT1 receptor family with a Ki of 20 nM [1]. This high affinity at 5-HT1B is a key component of its pharmacological profile, distinguishing it from other piperazine derivatives with different substitution patterns.

5-HT1B Binding Affinity
Class-level
Ki = 2.30 nM (5-HT1B); Ki = 20 nM (5-HT1)
Supports characterization of 5-HT1 receptor subtype binding profiles
Radioligand binding; verify in target-specific assay context
Serotonin Receptor Binding Radioligand Binding Receptor Pharmacology

Receptor Binding Selectivity vs. Disubstituted Analogs

In contrast to 3-TFMPP, which binds significantly to 5-HT1 receptor subtypes, most disubstituted TFMPP-MDBP regioisomers do not show significant binding at 5-HT1 receptors, instead displaying affinity primarily for 5-HT2B [1]. Only the 3-TFMPP-3,4-MDBP isomer retains affinity comparable to 3-TFMPP at 5-HT1A receptors (Ki = 188 nM) [1].

Selectivity vs. Disubstituted Analogs
Head-to-head
TFMPP retains 5-HT1 binding; disubstituted analogs shift to 5-HT2B
Critical substitution pattern for 5-HT1-targeted research; further substitution may alter selectivity
Comparative binding data; scaffold-dependent interpretation
Receptor Selectivity Structure-Activity Relationship Serotonin Receptor Profiling

1-(Trifluoromethyl)piperazine hydrochloride Applications


5-HT1/5-HT2 Receptor Pharmacology Tool

Given its minimal affinity for 5-HT3 receptors (IC50 = 2373 nM) compared to mCPP and quipazine [1], 1-(trifluoromethyl)piperazine hydrochloride is ideally suited for experiments where selective activation or study of 5-HT1 and 5-HT2 receptor pathways is required without confounding 5-HT3 receptor interactions. This application is critical in neuropharmacology studies investigating anxiety, mood regulation, and other 5-HT1/5-HT2 mediated processes.

5-HT1B Receptor Reference Ligand

With a high binding affinity (Ki = 2.30 nM) for the 5-HT1B receptor [1], this compound serves as an excellent reference standard for developing and validating radioligand binding assays, as well as for functional studies probing the role of 5-HT1B receptors in neurotransmitter release (e.g., inhibition of acetylcholine release with IC50 = 81.8 µM) [2].

CNS Drug Discovery Building Block

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt ensures aqueous solubility for convenient handling [1]. This combination of properties makes 1-(trifluoromethyl)piperazine hydrochloride a valuable building block for synthesizing novel CNS-active drug candidates, particularly those targeting serotonin or other neurotransmitter systems where the piperazine scaffold is a privileged structure [2].

5-HT3 Negative Control

Due to its weak interaction with 5-HT3 receptors (IC50 = 2373 nM) and lack of functional activity at cardiac 5-HT3 receptors [1], this compound can be effectively employed as a negative control in experiments designed to validate 5-HT3 receptor-specific agonists or antagonists, such as quipazine or mCPP.

Application
Selection Property
Validation Focus
5-HT1/5-HT2 pathway studies
Reported 5-HT3 selectivity context
Pathway-specific assay validation
5-HT1B binding assays
Reported high affinity binding profile (data review)
Radioligand binding validation
CNS medicinal chemistry research
Trifluoromethyl group (lipophilicity/stability context)
Scaffold-based design review
5-HT3 control experiments
Reported weak 5-HT3 interaction
Negative control validation

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